molecular formula C5H9ClMg B3041590 Cyclopentylmagnesium chloride CAS No. 32916-51-1

Cyclopentylmagnesium chloride

Cat. No.: B3041590
CAS No.: 32916-51-1
M. Wt: 128.88 g/mol
InChI Key: KQIVBIRNYZIHNE-UHFFFAOYSA-M
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Description

Cyclopentylmagnesium chloride is an organometallic compound with the chemical formula C5H9ClMg. It is a colorless or pale yellow liquid that is highly sensitive to moisture and air, rapidly undergoing hydrolysis and oxidation. This compound is a common reagent in organic synthesis, particularly known for its role in Grignard reactions, where it serves as a strong reducing agent and base .

Preparation Methods

Cyclopentylmagnesium chloride is typically prepared by reacting cyclopentyl chloride with metallic magnesium. The process involves dissolving cyclopentyl chloride in dry, anhydrous cyclohexane and gradually adding magnesium metal to the solution. The reaction is usually carried out at room temperature under an inert atmosphere, such as nitrogen, to prevent oxidation and hydrolysis .

Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar procedure but on a larger scale. The reaction is carefully controlled to ensure high yields and purity of the product. The use of automated systems for the addition of reagents and control of reaction conditions is common to maintain consistency and safety .

Scientific Research Applications

Cyclopentylmagnesium chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

Mechanism of Action

The primary mechanism of action for cyclopentylmagnesium chloride involves its role as a nucleophile in Grignard reactions. The magnesium atom in the compound forms a polar bond with the carbon atom, making the carbon highly nucleophilic. This nucleophilic carbon can then attack electrophilic centers, such as the carbonyl carbon in aldehydes and ketones, leading to the formation of new carbon-carbon bonds .

Comparison with Similar Compounds

Cyclopentylmagnesium chloride is part of a broader class of organomagnesium compounds known as Grignard reagents. Similar compounds include:

  • Methylmagnesium chloride
  • Ethylmagnesium bromide
  • Phenylmagnesium bromide
  • Isopropylmagnesium chloride

Compared to these compounds, this compound offers unique reactivity due to the cyclopentyl group, which can impart different steric and electronic effects in reactions. This makes it particularly useful in synthesizing compounds with specific structural requirements .

Properties

IUPAC Name

magnesium;cyclopentane;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9.ClH.Mg/c1-2-4-5-3-1;;/h1H,2-5H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQIVBIRNYZIHNE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[CH-]C1.[Mg+2].[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClMg
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32916-51-1
Record name Cyclopentylmagnesium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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